N-(4-Methoxybenzyl)oxetan-3-amine
CAS No.: 1344099-05-3
Cat. No.: VC5015733
Molecular Formula: C11H15NO2
Molecular Weight: 193.246
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1344099-05-3 |
---|---|
Molecular Formula | C11H15NO2 |
Molecular Weight | 193.246 |
IUPAC Name | N-[(4-methoxyphenyl)methyl]oxetan-3-amine |
Standard InChI | InChI=1S/C11H15NO2/c1-13-11-4-2-9(3-5-11)6-12-10-7-14-8-10/h2-5,10,12H,6-8H2,1H3 |
Standard InChI Key | OUZQBOANANCFPD-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)CNC2COC2 |
Introduction
Structural and Chemical Properties
Molecular Architecture
N-(4-Methoxybenzyl)oxetan-3-amine features an oxetane ring (a strained four-membered oxygen heterocycle) bonded to a nitrogen atom, which is further substituted by a 4-methoxybenzyl group. The oxetane ring introduces significant ring strain (approximately 106 kJ/mol), which enhances reactivity in ring-opening reactions while maintaining metabolic stability compared to larger cyclic ethers . The 4-methoxybenzyl moiety contributes aromaticity and electron-donating effects, influencing both solubility and intermolecular interactions .
Key physicochemical parameters:
The compound’s solubility profile varies significantly with solvent polarity. Stock solutions are typically prepared in dimethyl sulfoxide (DMSO) at 10 mM concentrations, with recommendations to avoid repeated freeze-thaw cycles to prevent degradation . Storage at -20°C or -80°C extends stability to 1–6 months, respectively .
Spectroscopic Characterization
While experimental spectral data (NMR, IR, MS) for N-(4-Methoxybenzyl)oxetan-3-amine remains scarce in public databases, its structural analogs provide insights. The oxetane proton signals typically appear between δ 4.3–4.7 ppm in ¹H NMR, while the methoxy group resonates near δ 3.8 ppm . High-resolution mass spectrometry (HRMS) would theoretically show a [M+H]⁺ peak at m/z 194.1176 (calculated for C₁₁H₁₆NO₂⁺).
Synthesis and Manufacturing
Conventional Synthetic Routes
The most reported synthesis involves nucleophilic substitution between oxetan-3-amine and 4-methoxybenzyl chloride under basic conditions . A typical procedure employs:
-
Reagent Preparation: Oxetan-3-amine (1.0 equiv) and 4-methoxybenzyl chloride (1.1 equiv) dissolved in anhydrous tetrahydrofuran (THF).
-
Base Addition: Slow addition of N,N-diisopropylethylamine (DIPEA, 2.0 equiv) at 0°C to minimize exothermic side reactions.
-
Reflux: Heating to 60°C for 12–18 hours under nitrogen atmosphere.
-
Workup: Extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography (yield: 65–75%) .
Critical parameters:
-
Anhydrous conditions prevent hydrolysis of the oxetane ring.
-
Stoichiometric base ensures deprotonation of the amine for efficient alkylation.
-
Chromatography typically elutes with hexane/ethyl acetate (3:1) to isolate the product .
Recent Methodological Advances
A 2024 study demonstrated a strain-release-driven synthesis using oxetan-3-one and Katritzky’s benzotriazole chemistry . This two-step protocol:
-
Condenses oxetan-3-one with benzotriazole-activated amines.
-
Reacts intermediates with organometallic reagents (e.g., Grignard or organozinc) to yield N-substituted oxetanes.
This method achieves 82–89% yields for N-(4-Methoxybenzyl)oxetan-3-amine while bypassing traditional alkylation limitations .
Applications in Drug Discovery
Bioisosteric Replacement
Oxetanes serve as privileged bioisosteres for carbonyl groups, ethers, and tert-butyl moieties. N-(4-Methoxybenzyl)oxetan-3-amine’s incorporation into drug candidates improves:
-
Metabolic Stability: The oxetane ring resists cytochrome P450-mediated oxidation better than morpholine or piperidine analogs .
-
Solubility: Polar oxygen atoms enhance aqueous solubility (clogP ≈1.2 vs. 2.5 for tert-butyl analogs) .
-
Conformational Restriction: The rigid oxetane preorganizes molecules for target binding, as seen in Bruton’s tyrosine kinase (BTK) inhibitors .
Case Studies
-
BTK Inhibitors: Replacing a metabolically labile thiophene with N-(4-Methoxybenzyl)oxetan-3-amine in fenebrutinib reduced hepatic clearance by 40% in preclinical models .
-
Antifungal Agents: Structural analogs demonstrated 3-fold lower CYP3A4 inhibition compared to ketoconazole, mitigating drug-drug interaction risks .
Aspect | Recommendation | Rationale |
---|---|---|
Personal Protection | Nitrile gloves, safety goggles | Prevents dermal/ocular exposure |
Ventilation | Fume hood (≥0.5 m/s face velocity) | Minimizes inhalation risk |
Spill Management | Absorb with vermiculite, dispose as hazardous waste | Avoids environmental contamination |
Incompatibilities | Strong acids, oxidizers | Prevents exothermic decomposition |
Future Directions and Research Opportunities
Expanding Synthetic Methodologies
The 2024 strain-release synthesis enables access to previously inaccessible N-aryloxetanes, including deuterated and fluorinated derivatives . Combining this with continuous flow chemistry could further enhance scalability for kilo-scale production.
Targeted Drug Delivery Systems
Preliminary studies suggest the 4-methoxybenzyl group facilitates blood-brain barrier penetration. Conjugating N-(4-Methoxybenzyl)oxetan-3-amine to antibody-drug conjugates (ADCs) may improve CNS drug delivery .
Environmental Impact Studies
While the compound’s environmental fate remains unstudied, its moderate logP (1.2) and ready biodegradability (OECD 301F model) suggest low bioaccumulation potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume